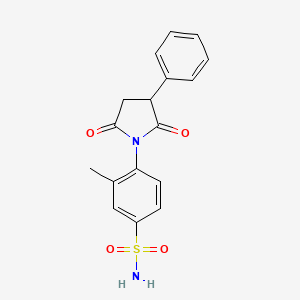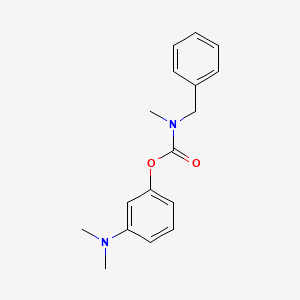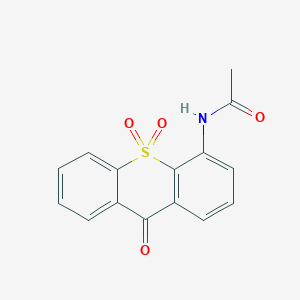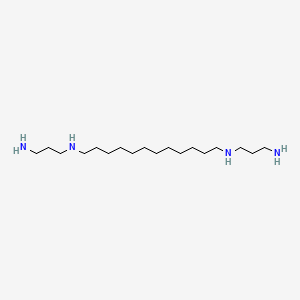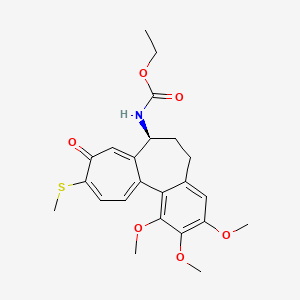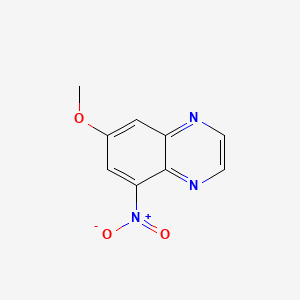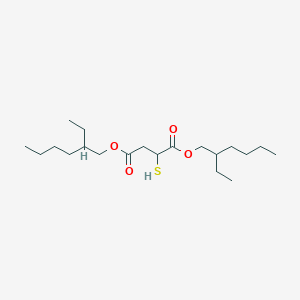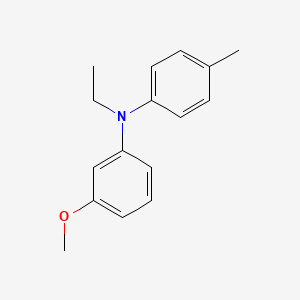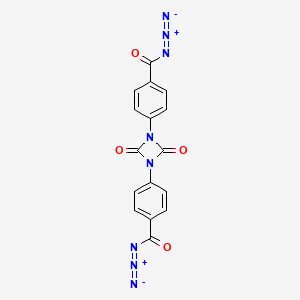![molecular formula C20H16O2 B14499314 1',4'-Dihydro[1,1'-binaphthalene]-4,8'-diol CAS No. 63171-68-6](/img/structure/B14499314.png)
1',4'-Dihydro[1,1'-binaphthalene]-4,8'-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1’,4’-Dihydro[1,1’-binaphthalene]-4,8’-diol is a compound that belongs to the binaphthalene family Binaphthalenes are known for their unique structural properties, which include axial chirality due to the hindered rotation around the central C-C bond
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’,4’-Dihydro[1,1’-binaphthalene]-4,8’-diol typically involves the reduction of binaphthyl derivatives. One common method includes the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation processes where binaphthyl derivatives are hydrogenated in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. This method ensures high yield and purity of the desired product.
Chemical Reactions Analysis
Types of Reactions: 1’,4’-Dihydro[1,1’-binaphthalene]-4,8’-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 or NaBH4 in anhydrous THF or diethyl ether.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products:
Oxidation: Binaphthoquinones.
Reduction: Fully saturated binaphthyl derivatives.
Substitution: Halogenated binaphthyl derivatives.
Scientific Research Applications
1’,4’-Dihydro[1,1’-binaphthalene]-4,8’-diol has a wide range of applications in scientific research:
Chemistry: Used as a chiral ligand in asymmetric catalysis, facilitating enantioselective reactions.
Medicine: Investigated for its potential use in the synthesis of pharmaceuticals and as a building block for drug development.
Industry: Utilized in the production of advanced materials, including chiral polymers and liquid crystals.
Mechanism of Action
The mechanism by which 1’,4’-Dihydro[1,1’-binaphthalene]-4,8’-diol exerts its effects is primarily through its ability to act as a chiral ligand. The axial chirality of the compound allows it to interact with various molecular targets, facilitating enantioselective reactions. The compound can form stable complexes with transition metals, which can then participate in catalytic cycles, enhancing the selectivity and efficiency of the reactions.
Comparison with Similar Compounds
1,1’-Binaphthyl: Shares the binaphthalene core structure but lacks the hydroxyl groups.
2,2’-Dihydroxy-1,1’-binaphthyl: Similar structure with hydroxyl groups at different positions.
1,1’-Bi-2-naphthol (BINOL): A well-known chiral ligand with hydroxyl groups at the 2,2’ positions.
Uniqueness: 1’,4’-Dihydro[1,1’-binaphthalene]-4,8’-diol is unique due to the specific positioning of the hydroxyl groups, which can influence its reactivity and interaction with other molecules. This unique structure allows for distinct applications in chiral catalysis and materials science, setting it apart from other binaphthalene derivatives.
Properties
CAS No. |
63171-68-6 |
|---|---|
Molecular Formula |
C20H16O2 |
Molecular Weight |
288.3 g/mol |
IUPAC Name |
4-(8-hydroxy-1,4-dihydronaphthalen-1-yl)naphthalen-1-ol |
InChI |
InChI=1S/C20H16O2/c21-18-12-11-15(14-7-1-2-8-16(14)18)17-9-3-5-13-6-4-10-19(22)20(13)17/h1-4,6-12,17,21-22H,5H2 |
InChI Key |
UQMOZINIPKLMOZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC(C2=C1C=CC=C2O)C3=CC=C(C4=CC=CC=C34)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


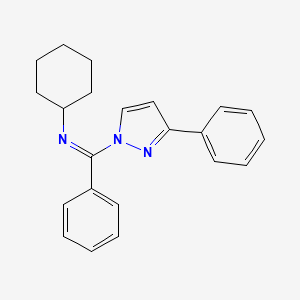

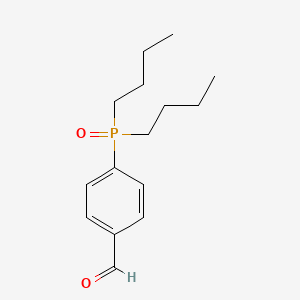
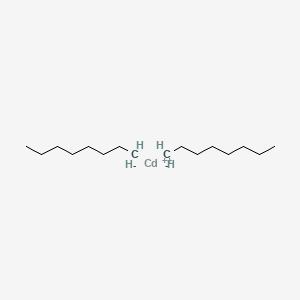
![(8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-6,1'-cyclopropane]](/img/structure/B14499256.png)
